molecular formula C11H18O2 B12653847 9-Methyl-1-oxaspiro[5.5]undecan-2-one CAS No. 94291-43-7

9-Methyl-1-oxaspiro[5.5]undecan-2-one

Cat. No.: B12653847
CAS No.: 94291-43-7
M. Wt: 182.26 g/mol
InChI Key: FSZHMRPSWDFECE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that induces cyclization, such as an acid or base . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1-oxaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 9th position .

Scientific Research Applications

9-Methyl-1-oxaspiro[5.5]undecan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-1-oxaspiro[5.5]undecan-2-one is unique due to its specific methyl substitution at the 9th position and the presence of an oxaspiro ring. This combination of features gives it distinct chemical and biological properties compared to other spirocyclic compounds .

Properties

CAS No.

94291-43-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

9-methyl-1-oxaspiro[5.5]undecan-2-one

InChI

InChI=1S/C11H18O2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13-11/h9H,2-8H2,1H3

InChI Key

FSZHMRPSWDFECE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCC(=O)O2)CC1

Origin of Product

United States

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